molecular formula C24H15FN2O3 B2972961 3-benzyl-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883954-52-7

3-benzyl-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2972961
CAS No.: 883954-52-7
M. Wt: 398.393
InChI Key: NEPWRBZALXPQCS-UHFFFAOYSA-N
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Description

3-benzyl-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromeno ring fused with a pyrimidine ring, along with benzyl and fluorophenyl substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and fluorophenyl precursors with chromeno-pyrimidine intermediates under controlled conditions. The reaction often requires catalysts such as ZnCl2 and solvents like DMF or DMSO to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production while maintaining consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its role in modulating biological pathways and interactions.

    Medicine: Explored for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione stands out due to its unique combination of benzyl and fluorophenyl groups, which enhance its chemical stability and biological activity. This makes it a promising candidate for further research and development in various scientific and industrial applications .

Properties

IUPAC Name

3-benzyl-2-(4-fluorophenyl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15FN2O3/c25-17-12-10-16(11-13-17)22-26-23-20(21(28)18-8-4-5-9-19(18)30-23)24(29)27(22)14-15-6-2-1-3-7-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPWRBZALXPQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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